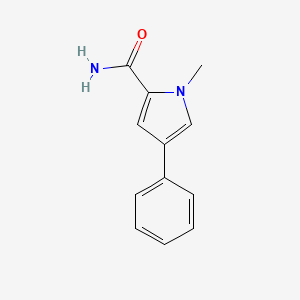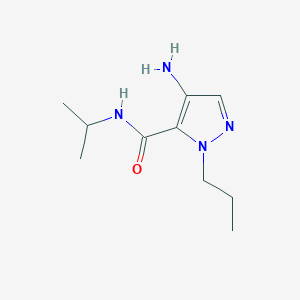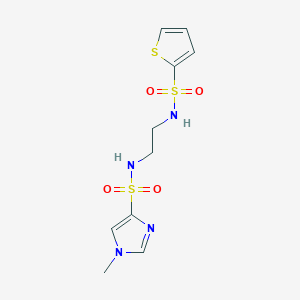
1-methyl-4-phenyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids . The presence of a phenyl group indicates that the compound has potential for various biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that generates a pyrrole ring from a 1,4-diketone and an amine . Other methods include the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring, a phenyl ring, a methyl group, and a carboxamide group . The presence of these groups can influence the compound’s reactivity and potential biological activities .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Applications De Recherche Scientifique
Antiviral Research
One study explores a compound structurally related to "1-methyl-4-phenyl-1H-pyrrole-2-carboxamide," highlighting its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This research suggests the compound's utility in developing new treatments for HIV-1 infections, emphasizing the importance of the pyrrolidine ring's conformation and its interaction with solvent molecules through hydrogen bonding (R. Tamazyan et al., 2007).
Material Science and Polymer Chemistry
Research in the field of material science and polymer chemistry has also seen applications of related compounds. For instance, aromatic polyamides incorporating amide spacers demonstrate structural diversity in coordination polymers with metals such as copper(II) and silver(I). These polymers exhibit unique conformations and emissions, potentially useful for developing new materials with specific optical and structural properties (Chun-Wei Yeh et al., 2008).
Organic Chemistry and Synthesis
In organic chemistry, the exploration of the structural activity relationship and synthesis of new compounds with potential biological activities is a key application. For example, derivatives of "this compound" have been synthesized to study their cannabinoid receptor affinity. Such research offers insights into designing compounds with specific receptor selectivity, which is crucial for developing new therapeutics (R. Silvestri et al., 2008).
Anticonvulsant Research
Compounds structurally similar to "this compound" have been analyzed for their anticonvulsant properties. The study of their crystal structures provides valuable information on their potential therapeutic applications, highlighting the importance of molecular conformation in biological activity (M. Kubicki et al., 2000).
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, have been shown to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives have been reported to interfere with a variety of biological pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
1-methyl-4-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-10(7-11(14)12(13)15)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYBRWFSPPQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)



![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2924700.png)
![(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine](/img/structure/B2924702.png)
